Lithium;2-(oxetan-3-yl)butanoate
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Overview
Description
Lithium;2-(oxetan-3-yl)butanoate is a chemical compound with the molecular formula C₇H₁₂O₃Li It is a lithium salt of 2-(oxetan-3-yl)butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(oxetan-3-yl)butanoate typically involves the reaction of 2-(oxetan-3-yl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(oxetan-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction may produce oxetane alcohols.
Scientific Research Applications
Lithium;2-(oxetan-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;2-(oxetan-3-yl)butanoate involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium;2-(oxetan-3-yl)propanoate
- Lithium;2-(oxetan-3-yl)pentanoate
- Lithium;2-(oxetan-3-yl)hexanoate
Uniqueness
Lithium;2-(oxetan-3-yl)butanoate is unique due to its specific chain length and the presence of the oxetane ring. This structure imparts distinct physicochemical properties, such as stability and reactivity, which can be advantageous in various applications compared to its analogs.
Properties
IUPAC Name |
lithium;2-(oxetan-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCMYJGZAKRPJI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(C1COC1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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